3,3'-Dichloro-4'-methylbenzophenone CAS number
3,3'-Dichloro-4'-methylbenzophenone CAS number
An In-Depth Technical Guide to 3,3'-Dichloro-4'-methylbenzophenone
Introduction
Benzophenones and their substituted analogues represent a cornerstone class of aromatic ketones, possessing a structural motif of profound importance across various scientific disciplines. Their utility spans from industrial applications as photoinitiators in polymer chemistry to their privileged role as versatile scaffolds in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive examination of a specific derivative, 3,3'-Dichloro-4'-methylbenzophenone, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, elucidate its primary synthetic pathway through a detailed exploration of the Friedel-Crafts acylation, discuss its potential applications, and provide critical safety and handling protocols. The content herein is structured to deliver not just procedural steps but the underlying chemical logic, ensuring a robust and applicable understanding for professionals in the field.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity. 3,3'-Dichloro-4'-methylbenzophenone is a distinct molecule with specific identifiers and properties that dictate its behavior and handling.
Chemical Structure
The molecular architecture consists of a central carbonyl group connecting two phenyl rings. One ring is substituted with a chlorine atom at the 3-position, and the second ring is substituted with a chlorine atom at the 3'-position and a methyl group at the 4'-position.
Caption: 2D Structure of 3,3'-Dichloro-4'-methylbenzophenone.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 951890-84-9 | [2] |
| Molecular Formula | C14H10Cl2O | [3] |
| Molecular Weight | 265.13 g/mol | [3] |
| MDL Number | MFCD09801495 | [2] |
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, properties can be inferred from structurally similar compounds like other dichlorinated or methylated benzophenones.
| Property | Inferred Value/State | Rationale/Source |
| Physical State | Solid (likely powder or crystalline) | Similar substituted benzophenones are solids at room temperature.[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., CH2Cl2, Toluene, Acetone) | Aromatic ketones are characteristically nonpolar. |
| Melting Point | Not specified; expected to be >100 °C | Based on similar structures like 4,4'-Dichlorobenzophenone (144-147 °C).[5] |
| Boiling Point | Not specified; expected to be >350 °C | Based on similar structures like 4,4'-Dichlorobenzophenone (353 °C).[5] |
Synthesis Pathway: The Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[1][6] This electrophilic aromatic substitution reaction provides a robust route for forming the crucial carbon-carbon bond between an aromatic ring and a carbonyl carbon.[7]
Mechanistic Overview
The reaction proceeds via a well-established three-step mechanism:
-
Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the halide from an acyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the acylium ion (the electrophile), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (typically [AlCl₄]⁻) deprotonates the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.
Synthetic Strategy for 3,3'-Dichloro-4'-methylbenzophenone
The synthesis involves the reaction of 3-chlorobenzoyl chloride with 2-chloro-4-methylanisole (a surrogate for the less reactive 2-chlorotoluene, followed by demethylation) or more directly, 2-chlorotoluene, catalyzed by aluminum chloride. The choice of reactants is critical; the acylation is directed by the activating/deactivating nature of the substituents on the aromatic ring.
Caption: General workflow for the Friedel-Crafts synthesis.
Detailed Experimental Protocol (Self-Validating System)
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[8][9]
Materials:
-
3-Chlorobenzoyl chloride
-
2-Chlorotoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water & Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography
Procedure:
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen bubbler) to maintain an inert, dry atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and anhydrous aluminum chloride (1.1 equivalents). Cool the suspension to 0-5 °C using an ice bath. The causality here is critical: pre-cooling prevents an overly exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: In the dropping funnel, prepare a solution of 2-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A slow addition rate is crucial to control the exothermic reaction and prevent unwanted side-product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is deemed complete by TLC analysis (monitoring the disappearance of the limiting reagent).
-
Quenching and Workup: Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[9] This hydrolyzes the aluminum chloride complexes and separates the product into the organic layer. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Extraction and Drying: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with additional portions of dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield pure 3,3'-Dichloro-4'-methylbenzophenone.[10]
Applications and Research Interest
Substituted benzophenones are highly valued in drug discovery and materials science.[1][11]
-
Medicinal Chemistry: As a diaryl ketone, 3,3'-Dichloro-4'-methylbenzophenone serves as a rigid scaffold that can be used to orient pharmacophoric groups in three-dimensional space. The chlorine and methyl substituents offer sites for further chemical modification and modulate the compound's electronic and lipophilic properties, which are key determinants of biological activity. It can be a precursor or intermediate in the synthesis of more complex molecules targeting various receptors or enzymes.
-
Photoinitiators: Benzophenone derivatives are widely used as photoinitiators for UV-curing applications in inks, coatings, and adhesives.[11] While the specific utility of this compound is not documented, its core structure is analogous to many commercial photoinitiators.
-
Chemical Research: This compound is a valuable building block for synthesizing novel heterocyclic compounds or as a starting material in multi-step organic syntheses.
Safety and Handling
GHS Hazard Classification (Inferred)
| Hazard | Statement | GHS Code | Source (Analogue) |
| Skin Irritation | Causes skin irritation | H315 | [12][13] |
| Eye Irritation | Causes serious eye irritation | H319 | [12][13] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [12][13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[12][14]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator for organic vapors and particulates.[14]
First Aid Measures (Inferred)
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[5][14]
Conclusion
3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9) is a substituted diaryl ketone with significant potential as an intermediate and building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its synthesis is most effectively achieved via the robust and scalable Friedel-Crafts acylation, a foundational reaction in organic synthesis. Due to its inferred irritant properties, strict adherence to safety protocols is mandatory during its handling and use. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their research and development programs.
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Benchchem.
- 3,3'-Dichloro-4'-methylbenzophenone. Fluorochem.
- SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
- Synthesis of benzophenone. ECHEMI.
- Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. ACS Publications.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic (RSC Publishing).
- 3,4-Dichloro-3'-methylbenzophenone. MilliporeSigma.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- 3,3'-dichlorobenzophenone SDS, 7094-34-0 Safety Data Sheets. ECHEMI.
- Chemwatch MSDS 1591-2. Sdfine.
- 3,3'-Dichloro-4'-methylbenzophenone - CAS:951890-84-9. 北京欣恒研科技有限公司.
- 4-CHLORO-3'-METHYLBENZOPHENONE synthesis. ChemicalBook.
- How to synthesize 4 methylbenzophenone?. Guidechem.
- 3-Methoxy-4'-methylbenzophenone synthesis pathways. Benchchem.
- 3-METHOXY-4'-METHYLBENZOPHENONE synthesis. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,3'-Dichloro-4'-methylbenzophenone [fluorochem.cnreagent.com]
- 3. 3,3'-Dichloro-4'-methylbenzophenone - CAS:951890-84-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 3,4-Dichloro-3'-methylbenzophenone | 844885-24-1 [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. 4-CHLORO-3'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
